1-(Méthylsulfonyl)-4-pipéridinecarboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

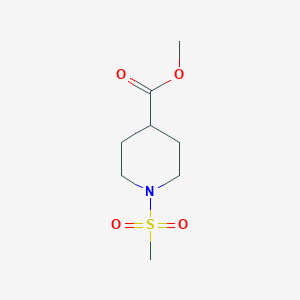

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a carboxylate ester

Applications De Recherche Scientifique

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

Similar compounds such as methylsulfonylmethane (msm) have been reported to interact with various targets in the body .

Mode of Action

It’s worth noting that similar compounds like msm have been reported to exhibit anti-inflammatory, antiatherosclerotic, and chemopreventative activities along with free radical scavenging .

Biochemical Pathways

SAM is required for methylation reactions across many cellular processes .

Pharmacokinetics

It’s worth noting that similar compounds like msm have been reported to be absorbed into the blood and cross the blood/brain barrier .

Result of Action

Related compounds like msm have been reported to alleviate allergies, arthritis, gi upset, musculoskeletal pain, and to boost the immune system .

Action Environment

It’s worth noting that environmental factors can affect the action of similar compounds by changing dna methylation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting product is then esterified using methanol and a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methylsulfonylmethane: Another organosulfur compound with similar sulfonyl functional groups.

Methanesulfonyl chloride: A related compound used in similar synthetic applications.

Butane, 1-(methylsulfonyl)-: Another sulfonyl-containing compound with different structural features.

Uniqueness

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate is unique due to its specific combination of a piperidine ring and a methylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Activité Biologique

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate is a compound of interest due to its potential pharmacological applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate is characterized by a piperidine ring substituted with a methylsulfonyl group and a carboxylate moiety. This structure is significant as it influences the compound's interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.

The biological activity of methyl 1-(methylsulfonyl)-4-piperidinecarboxylate can be attributed to its interactions with various receptors and enzymes:

- Muscarinic Acetylcholine Receptors (mAChRs) : Research indicates that compounds with similar structures can act as antagonists or agonists at mAChRs, which are involved in numerous physiological processes. The selectivity towards specific mAChR subtypes can influence therapeutic outcomes in conditions such as Alzheimer's disease and schizophrenia .

- Enzyme Inhibition : Similar piperidine derivatives have shown inhibitory effects on viral proteases, particularly in studies involving coronaviruses. These compounds were evaluated for their ability to inhibit the main protease (Mpro) essential for viral replication .

Table 1: Biological Activity Summary

Case Studies

-

Muscarinic Receptor Studies :

A study investigated the binding affinity of various piperidine derivatives to mAChRs, revealing that modifications to the methylsulfonyl group could enhance selectivity and potency at the M5 receptor subtype. The compound demonstrated significant antagonistic properties, suggesting potential applications in treating disorders linked to cholinergic dysfunction . -

Antiviral Research :

In a series of antiviral assays, methyl 1-(methylsulfonyl)-4-piperidinecarboxylate analogues were tested against human coronaviruses. While some showed micromolar activity against HCoV-229E, further optimization led to the identification of more potent inhibitors targeting Mpro, indicating a promising avenue for developing antiviral therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 1-(methylsulfonyl)-4-piperidinecarboxylate. Modifications to the piperidine ring and sulfonyl group have been shown to significantly impact receptor selectivity and enzyme inhibition efficacy. For instance:

- Replacing the methyl group on the piperidine ring with larger substituents can enhance binding affinity.

- Alterations in the sulfonyl group may improve solubility and bioavailability, critical for therapeutic applications.

Propriétés

IUPAC Name |

methyl 1-methylsulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-13-8(10)7-3-5-9(6-4-7)14(2,11)12/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZIYNUEDUKHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377114 |

Source

|

| Record name | methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320424-42-8 |

Source

|

| Record name | methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.